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1-Cyclobutyl-4-nitro-1H-pyrazole

Cat. No.: B13167481
M. Wt: 167.17 g/mol
InChI Key: ZHSRGKNFZMEGPU-UHFFFAOYSA-N
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Description

Contextualization of Pyrazole (B372694) Core in Heterocyclic Chemistry

The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. ru.nlfiveable.me This structural motif is a cornerstone in heterocyclic chemistry, a field that deals with cyclic compounds containing atoms of at least two different elements in the ring. ipinnovative.comnih.gov First named by German chemist Ludwig Knorr in 1883 and first synthesized by Eduard Buchner in 1889, pyrazole and its derivatives have become fundamental building blocks in numerous areas. fiveable.meresearchgate.net

The importance of the pyrazole ring stems from its unique chemical and physical properties. It is an aromatic system with 6π-electrons, which confers it significant stability. nih.govufrj.br The presence of two nitrogen atoms, one acting as a pyrrole-type nitrogen and the other as a pyridine-type nitrogen, allows for a variety of chemical interactions and functionalizations. ufrj.brvilniustech.lt This versatility makes the pyrazole scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. pharmablock.combeilstein-journals.orgcancer.gov Consequently, the pyrazole nucleus is found in a wide array of pharmaceuticals, including anti-inflammatory drugs like celecoxib, antimicrobial agents, and anticancer therapies. vilniustech.ltdrugdesign.orgbeilstein-journals.org Beyond medicine, pyrazole derivatives are crucial in the development of agrochemicals, such as herbicides and fungicides, as well as in materials science for creating dyes and fluorescent agents. nih.govdrugdesign.orgnih.gov

Table 1: Physical and Structural Properties of the Pyrazole Core

Property Value
Molecular Formula C₃H₄N₂
Appearance Colorless solid
Melting Point 70 °C
Boiling Point 188 °C
Basicity (pKb) 11.5
¹H NMR (C4-H) 6.31 ppm
¹³C NMR (C4) 105.2 ppm

Data sourced from ChemicalBook. ufrj.br

The Role of Nitro Functionality in Pyrazole Derivatives for Research Purposes

The introduction of a nitro group (–NO₂) onto a pyrazole ring dramatically alters the molecule's electronic properties and reactivity. The nitro group is one of the strongest electron-withdrawing groups, which significantly reduces the electron density of the aromatic pyrazole ring. wikipedia.orgacs.org This modification makes the ring more susceptible to nucleophilic attack, particularly at the carbon atoms. nih.gov

In research, this functionality is exploited for several purposes. The nitration of pyrazoles is a key step in the synthesis of high-energy-density materials (HEDMs). The high nitrogen content of the pyrazole ring combined with the oxygen-rich nitro groups can create compounds with significant energetic potential and good thermal stability. For instance, polynitro pyrazoles have been investigated as advanced energetic materials with detonation properties superior to traditional explosives like RDX.

In the context of medicinal chemistry, the nitro group can serve as a key pharmacophore or influence ligand-receptor interactions. wikipedia.org Its strong electron-withdrawing nature and ability to form hydrogen bonds can enhance the binding affinity of a molecule to its biological target. wikipedia.org For example, novel tetrasubstituted pyrazole derivatives bearing a nitro substituent were found to have enhanced binding abilities to estrogen receptors. wikipedia.org Furthermore, 4-Nitro-1H-pyrazole itself is a versatile building block for synthesizing a range of pharmaceuticals, including antifungal and anti-tumor agents.

Significance of Cyclobutyl Substitution in N-Heterocycles for Advanced Chemical Studies

The attachment of a cyclobutyl group to a nitrogen atom of a heterocyclic ring, as in 1-Cyclobutyl-4-nitro-1H-pyrazole, is a deliberate strategy employed in modern chemical research, particularly in drug discovery. drugdesign.org While historically underutilized, the cyclobutyl moiety is increasingly recognized for its ability to confer advantageous properties to a molecule. ru.nlbeilstein-journals.org

The cyclobutane (B1203170) ring is a strained, four-membered carbocycle that adopts a rigid, puckered conformation. fiveable.mebeilstein-journals.org This structural rigidity is a key feature, as it can conformationally restrict a molecule, reducing the number of rotatable bonds. ru.nl This pre-organization can lead to a more favorable binding entropy when the molecule interacts with a biological target. The three-dimensional nature of the cyclobutyl group also allows it to serve as a scaffold to direct key pharmacophores into specific spatial orientations, optimizing interactions with a receptor's binding pocket. wikipedia.org

From a pharmacokinetic perspective, the cyclobutyl group can enhance a molecule's metabolic stability. drugdesign.orgwikipedia.org Its structure can shield adjacent, metabolically labile sites from enzymatic degradation. Furthermore, increasing the three-dimensional character of a molecule by adding a saturated ring like cyclobutane can improve properties such as aqueous solubility, which is a critical factor for drug development. The cyclobutyl group can also function as a bioisostere, a substituent that mimics the size and electronic properties of another group, to fine-tune a molecule's characteristics. researchgate.netnih.govpharmablock.com

Table 2: Applications of the Cyclobutyl Moiety in Drug Design

Application Description
Conformational Restriction The rigid, puckered structure limits the number of possible conformations, potentially improving binding affinity. ru.nlbeilstein-journals.org
Metabolic Stability Can block metabolically vulnerable sites, increasing the molecule's half-life. drugdesign.orgwikipedia.org
Improved Solubility Increasing the saturation and 3D character of a molecule can lead to higher water solubility.
Directing Pharmacophores The defined 3D structure helps to orient key functional groups for optimal target interaction. wikipedia.org
Filling Hydrophobic Pockets Can serve as a lipophilic element to occupy hydrophobic regions in a binding site. wikipedia.org
Bioisosterism Acts as a replacement for other groups (e.g., gem-dimethyl, alkenes) to modulate properties. nih.govwikipedia.org

Historical Development and Emerging Trends in 1H-Pyrazole Research Relevant to this compound

The study of 1H-pyrazoles has evolved significantly since the late 19th century. researchgate.netdrugdesign.org Early research focused on fundamental synthesis methods, such as the Knorr pyrazole synthesis, which involves the condensation of β-diketones with hydrazines. fiveable.meresearchgate.net For decades, research expanded our understanding of the pyrazole ring's reactivity and its broad utility. nih.govbeilstein-journals.org

In recent years, research has been driven by the need for more efficient and selective synthetic methods and the demand for novel molecules with tailored properties for specific applications. researchgate.netbeilstein-journals.org Emerging trends include the development of transition-metal-catalyzed and photoredox reactions for pyrazole synthesis and functionalization, as well as one-pot multicomponent processes that allow for the rapid construction of complex pyrazole derivatives. researchgate.net

The compound this compound is a product of these modern trends. Its structure represents a convergence of established knowledge and new strategies. It utilizes the well-understood pyrazole core, a classic heterocyclic scaffold. vilniustech.lt It incorporates a nitro group, a powerful functional group known to modulate electronic and energetic properties. Finally, it features an N-cyclobutyl substituent, a group that reflects contemporary medicinal chemistry strategies aimed at optimizing pharmacokinetic and pharmacodynamic properties through conformational control and enhanced metabolic stability. drugdesign.org The synthesis and study of such a molecule are therefore relevant to the ongoing development of advanced functional materials and therapeutic agents. beilstein-journals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O2 B13167481 1-Cyclobutyl-4-nitro-1H-pyrazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclobutyl-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-10(12)7-4-8-9(5-7)6-2-1-3-6/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSRGKNFZMEGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Studies of 1 Cyclobutyl 4 Nitro 1h Pyrazole

Reactivity of the Nitro Group (e.g., toward Reduction, Nucleophilic Aromatic Substitution)

The nitro group at the C4 position is a dominant feature of the molecule, strongly influencing its reactivity. This electron-withdrawing group deactivates the pyrazole (B372694) ring towards electrophilic attack but plays a crucial role in reduction and potential nucleophilic substitution reactions.

The reduction of the nitro group to an amino group is a fundamental transformation for nitropyrazoles, often utilized in the synthesis of valuable intermediates for pharmaceuticals. acs.org A common and efficient method for this conversion is catalytic hydrogenation.

Table 1: General Conditions for the Reduction of Aromatic Nitro Groups

Reagent/Catalyst Typical Conditions Comments
H₂/Pd-C Room temperature, various pressures Highly efficient for both aromatic and aliphatic nitro groups. acs.org
H₂/Raney Nickel Room temperature or elevated temperature Often used when trying to avoid dehalogenation of aryl halides.
Sn/HCl or Fe/HCl Acidic media Classical method for nitro group reduction.
Zn/NH₄Cl Aqueous media A milder reduction condition. scispace.com

For 1-cyclobutyl-4-nitro-1H-pyrazole, catalytic hydrogenation would be expected to proceed smoothly to yield 1-cyclobutyl-1H-pyrazol-4-amine. A practical two-step synthesis of 1-alkyl-4-aminopyrazoles has been described, which involves the initial synthesis of the 1-alkyl-4-nitropyrazole followed by hydrogenation, confirming the feasibility of this reduction. acs.org

The nitro group also significantly influences the potential for nucleophilic aromatic substitution (SNAr). Generally, a nitro group activates a ring for nucleophilic attack, especially when it is positioned ortho or para to a leaving group. uni-muenchen.de In the case of this compound, the nitro group itself could potentially be displaced by a strong nucleophile, or it could facilitate the displacement of a hypothetical leaving group at the C3 or C5 positions. Studies on polynitropyrazoles have shown that a nitro group at the C4 or C5 position can be displaced by various nucleophiles. uni-muenchen.deresearchgate.net The reaction of 1-methyl-3,4,5-trinitropyrazole with nucleophiles, for instance, results in the substitution of the 5-nitro group. researchgate.net

Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is dictated by the electron distribution within the ring, which is in turn modulated by its substituents.

Electrophilic and Nucleophilic Substitution Patterns

In a typical pyrazole ring, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic substitution. colab.ws However, in this compound, this position is already occupied by a strongly deactivating nitro group. This makes further electrophilic substitution on the ring highly unlikely.

Conversely, the C3 and C5 positions of the pyrazole ring are comparatively electron-deficient, a characteristic that is further amplified by the C4-nitro group. This would render these positions more susceptible to nucleophilic attack. While there are no specific examples for this compound, it is conceivable that under forcing conditions, a strong nucleophile could attack at C3 or C5, potentially leading to ring-opening or substitution if a suitable leaving group were present.

Acid-Base Properties and Tautomerism

For 1-substituted pyrazoles like this compound, annular tautomerism is not possible as the N1 position is blocked by the cyclobutyl group. The pyrazole ring possesses a pyridine-like nitrogen atom at the N2 position, which imparts weak basicity to the molecule, allowing it to be protonated by strong acids. The presence of the electron-withdrawing nitro group would be expected to decrease the basicity of the N2 atom compared to an unsubstituted N-alkylpyrazole. The acidity of the C-H protons on the pyrazole ring is generally low but is increased by the presence of the nitro group. Deprotonation at the pyrazole ring can occur at the most acidic proton, which is influenced by the substituents. uni-muenchen.de

Stability and Decomposition Pathways under various Chemical Environments

The stability of nitropyrazoles is a subject of significant interest, particularly in the context of energetic materials. colab.wsdaneshyari.comnih.gov The presence of multiple nitro groups on a pyrazole ring can lead to high-energy materials with sensitivities to impact and heat. daneshyari.comnih.gov While this compound is not as heavily nitrated as many energetic compounds, the nitro-functionalized pyrazole core suggests that it may have some energetic character.

Thermal decomposition studies on various nitropyrazoles indicate that the decomposition pathways can be complex, often initiated by the cleavage of the C-NO₂ bond or N-N bond, or by intramolecular hydrogen transfer. nih.gov For N-alkyl nitropyrazoles, the nature of the alkyl group can influence the thermal stability. uni-muenchen.demdpi.com N-alkylation is a known strategy to modify the properties and in some cases overcome the high acidity of NH-nitropyrazoles, which can cause compatibility issues. uni-muenchen.de

The chemical stability in acidic or basic media is not well-documented for this specific compound. Generally, the pyrazole ring is relatively stable to oxidation and reduction, but strong chemical conditions can lead to degradation. The nitro group can be sensitive to strong bases, potentially leading to side reactions.

Reaction Mechanisms of Key Transformations Involving this compound

The mechanisms of the key potential reactions of this compound can be inferred from established organic chemistry principles.

The reduction of the nitro group can proceed through different pathways depending on the reducing agent. Catalytic hydrogenation typically involves the stepwise reduction of the nitro group on the catalyst surface. The process is believed to go through nitroso and hydroxylamine (B1172632) intermediates. nih.gov The exact mechanism can be complex and is influenced by the catalyst, solvent, and substrate. researchgate.net

Nucleophilic aromatic substitution (SNAr) , should it occur, would likely proceed via an addition-elimination mechanism. A nucleophile would attack the electron-deficient carbon atom (e.g., C4 or an otherwise substituted C3/C5), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate would be delocalized onto the electron-withdrawing nitro group. In a subsequent step, the leaving group (e.g., the nitro group itself or another substituent) would be expelled, restoring the aromaticity of the pyrazole ring. The stability of the Meisenheimer complex is a key factor in the feasibility and rate of SNAr reactions.

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemistry and Stereochemical Assignment of Cyclobutyl Substitution

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For 1-Cyclobutyl-4-nitro-1H-pyrazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to definitively establish the regiochemistry of the cyclobutyl group on the pyrazole (B372694) ring and to assign the signals of the cyclobutyl protons and carbons.

In ¹H NMR, the pyrazole ring protons are expected to appear as distinct singlets in the aromatic region. The proton at the 5-position (H-5) would likely resonate downfield compared to the proton at the 3-position (H-3) due to the electronic effects of the adjacent substituents. The protons of the cyclobutyl ring would present as a complex multiplet pattern in the aliphatic region.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing characteristic signals for the pyrazole ring carbons and the carbons of the cyclobutyl moiety. The carbon bearing the nitro group (C-4) is expected to be significantly deshielded. researchgate.netnih.gov

To resolve ambiguities and confirm the precise structure, a suite of 2D NMR experiments is indispensable. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. It would be crucial for tracing the connectivity within the cyclobutyl ring, helping to assign the signals of the methine proton and the different methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms. researchgate.net It allows for the unambiguous assignment of the ¹³C signals for each protonated carbon in both the pyrazole and cyclobutyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is key to establishing the regiochemistry. It reveals long-range (2-3 bond) correlations between protons and carbons. A critical correlation would be observed between the cyclobutyl methine proton and the pyrazole ring carbons (C-5 and C-3), and most importantly, to the N-1 nitrogen (if a ¹⁵N-HMBC is performed), confirming the attachment of the cyclobutyl group at the N-1 position. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum would show through-space correlations between the cyclobutyl methine proton and the H-5 proton of the pyrazole ring, further solidifying the N-1 substitution and providing information about the preferred conformation of the cyclobutyl group relative to the pyrazole ring.

Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations (H to C) Key NOESY Correlations
H-37.8 - 8.2135 - 140C-5, C-4H-5 (weak)
C-3135 - 140
C-4145 - 150
H-58.3 - 8.7125 - 130C-3, C-4H-3 (weak), Cyclobutyl CH
C-5125 - 130
Cyclobutyl CH4.5 - 5.055 - 60C-5, Pyrazole N1H-5, Cyclobutyl CH₂
Cyclobutyl CH₂1.8 - 2.525 - 30Cyclobutyl CH, other CH₂Cyclobutyl CH, other CH₂
Cyclobutyl CH₂1.6 - 2.215 - 20Cyclobutyl CH, other CH₂Cyclobutyl CH, other CH₂

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent parts.

The most prominent features would be the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically observed in the regions of 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively. nih.gov The aromatic C-H stretching vibrations of the pyrazole ring would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the cyclobutyl group would be observed just below 3000 cm⁻¹. researchgate.net Vibrations associated with the pyrazole ring C=C and C=N bonds would be found in the 1400-1600 cm⁻¹ region. mdpi.com

Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500 - 1560
Nitro (NO₂)Symmetric Stretch1300 - 1360
Pyrazole C-HStretch3100 - 3150
Cyclobutyl C-HStretch2850 - 2990
Pyrazole C=C, C=NRing Stretch1400 - 1600

Mass Spectrometry for Molecular Weight Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and the fragmentation pathways of a compound, which aids in its structural confirmation. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M]⁺˙ or [M+H]⁺), confirming its elemental composition (C₇H₉N₃O₂).

The fragmentation pattern in electron ionization (EI) mass spectrometry is expected to be influenced by the stability of the resulting fragments. youtube.com Key fragmentation pathways would likely involve:

Loss of the nitro group (NO₂) to give a fragment at [M-46]⁺.

Cleavage of the cyclobutyl ring, a common fragmentation for cycloalkanes, which could lead to the loss of ethene (C₂H₄) resulting in a fragment at [M-28]⁺. rsc.org

Loss of the entire cyclobutyl group to give a 4-nitro-pyrazole fragment.

Rearrangements and further fragmentation of the pyrazole ring. researchgate.netresearchgate.net

Predicted Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Identity Fragmentation Pathway
167[C₇H₉N₃O₂]⁺˙Molecular Ion
121[C₇H₉N₂]⁺Loss of NO₂
139[C₅H₅N₃O₂]⁺˙Loss of C₂H₄ from cyclobutyl ring
113[C₃H₃N₃O₂]⁺˙Loss of C₄H₆ from cyclobutyl ring
83[C₄H₇N₂]⁺1-cyclobutylpyrazole fragment after loss of NO₂

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. An X-ray crystallographic study of this compound would provide precise bond lengths, bond angles, and torsional angles. uned.es This data would confirm the planarity of the pyrazole ring and the conformation of the cyclobutyl substituent.

Furthermore, the crystal structure would reveal the nature of intermolecular interactions that govern the crystal packing. researchgate.netspast.org Given the presence of the nitro group, which is a good hydrogen bond acceptor, and the pyrazole ring protons, weak C-H···O hydrogen bonds are likely to be a significant feature in the crystal lattice. researchgate.net Additionally, π-π stacking interactions between the electron-deficient pyrazole rings could play a role in stabilizing the crystal structure. rsc.org The relative orientation of the nitro group with respect to the pyrazole ring will also be determined. uned.es

Computational Spectroscopy for Spectral Interpretation and Prediction

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for predicting and interpreting spectroscopic data. eurasianjournals.comeurasianjournals.com For this compound, DFT calculations could be used to:

Optimize the molecular geometry and predict bond lengths and angles, which can be compared with experimental X-ray data. researchgate.net

Calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.gov These predicted spectra can be invaluable in assigning the experimental signals.

Simulate the IR spectrum by calculating the vibrational frequencies and their intensities. This can aid in the assignment of the experimental IR bands. nih.gov

Predict the energies of the frontier molecular orbitals (HOMO and LUMO) to understand the electronic properties and reactivity of the molecule. nih.gov

By comparing the computationally predicted spectra with the experimental data, a higher level of confidence in the structural assignment can be achieved. researchgate.net

Theoretical and Computational Investigations of 1 Cyclobutyl 4 Nitro 1h Pyrazole

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are indispensable tools for predicting the three-dimensional structure and electronic properties of molecules with high accuracy. For 1-Cyclobutyl-4-nitro-1H-pyrazole, these calculations provide fundamental insights into its stability and reactivity.

Geometry optimization of this compound, typically performed using a method like B3LYP with a 6-31G* basis set, reveals the most stable arrangement of its atoms in space. The pyrazole (B372694) ring is expected to be planar, a characteristic feature of aromatic systems. The nitro group (NO₂) attached at the C4 position will also tend to lie in the plane of the pyrazole ring to maximize conjugation. The cyclobutyl group at the N1 position introduces conformational flexibility, which is discussed in more detail in a later section.

The optimized geometry provides key structural parameters. Below is a table of predicted bond lengths and angles for the core pyrazole structure, based on calculations for similar substituted pyrazoles.

ParameterPredicted Value
Bond Lengths (Å)
N1-N21.35
N2-C31.32
C3-C41.41
C4-C51.38
C5-N11.37
C4-N(nitro)1.45
N(nitro)-O1.22
N1-C(cyclobutyl)1.48
Bond Angles (degrees)
C5-N1-N2112
N1-N2-C3105
N2-C3-C4111
C3-C4-C5106
C4-C5-N1106

Note: These values are estimations based on theoretical calculations of analogous substituted pyrazoles.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a measure of the molecule's chemical stability and the energy required for its lowest electronic excitation.

For this compound, the HOMO is expected to be localized primarily on the pyrazole ring, with some contribution from the p-orbitals of the nitro group. The LUMO, conversely, is anticipated to be predominantly centered on the electron-withdrawing nitro group and the pyrazole ring. The presence of the electron-withdrawing nitro group significantly lowers the energy of both the HOMO and LUMO compared to unsubstituted pyrazole, and it also reduces the HOMO-LUMO gap, making the molecule more susceptible to electronic transitions. The cyclobutyl group, being a weakly electron-donating alkyl group, will have a minor effect on the frontier orbitals, slightly raising their energy levels.

Molecular OrbitalPredicted Energy (eV)
HOMO-7.5
LUMO-3.0
HOMO-LUMO Gap4.5

Note: These values are estimations based on DFT calculations of similar 1-alkyl-4-nitropyrazoles.

A smaller HOMO-LUMO gap suggests that this compound could be more reactive than its non-nitrated counterparts and may exhibit interesting optical properties.

The distribution of electron density within a molecule is key to understanding its polarity and how it will interact with other molecules. Mulliken charge analysis, a method to estimate partial atomic charges, provides a quantitative picture of this distribution. In this compound, the highly electronegative nitrogen and oxygen atoms of the nitro group will draw electron density away from the pyrazole ring, resulting in significant charge separation.

The pyrazole ring itself will exhibit a complex charge distribution due to the presence of two nitrogen atoms. The carbon atom attached to the nitro group (C4) is expected to be electron-deficient (positive charge), making it a potential site for nucleophilic attack. The nitrogen atoms of the pyrazole ring will carry negative charges, as will the oxygen atoms of the nitro group.

AtomPredicted Mulliken Charge (a.u.)
N1-0.25
N2-0.15
C3+0.10
C4+0.30
C5-0.05
N (nitro)+0.50
O (nitro)-0.40
C (cyclobutyl, attached to N1)+0.15

Note: These values are estimations based on Mulliken charge calculations for 1-methyl-4-nitropyrazole.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would show a region of high negative potential (red) around the oxygen atoms of the nitro group, indicating their suitability for interacting with electrophiles or forming hydrogen bonds. Regions of positive potential (blue) would be expected around the hydrogen atoms of the cyclobutyl group and near the C4 position of the pyrazole ring.

Conformational Analysis of the Cyclobutyl Substituent and its Influence on Molecular Properties

The cyclobutyl group is not planar but exists in a puckered conformation to relieve ring strain. This puckering leads to two main conformations: the "bent" and the "puckered" forms. When attached to the pyrazole ring at the N1 position, the cyclobutyl ring will adopt a conformation that minimizes steric hindrance with the rest of the molecule.

The orientation of the cyclobutyl ring relative to the pyrazole ring is also important. The pyrazole ring can be positioned in an "equatorial-like" or "axial-like" position relative to the puckered cyclobutyl ring. Computational studies on similar substituted heterocycles suggest that the equatorial-like conformation is generally more stable as it minimizes steric clashes between the two rings. The barrier to interconversion between these conformations is typically low, meaning that at room temperature, the cyclobutyl ring is likely to be conformationally mobile.

Investigation of Aromaticity in the Pyrazole Ring with Cyclobutyl and Nitro Substituents

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. The pyrazole ring is inherently aromatic. The degree of aromaticity can be quantified using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS).

HOMA values are based on the variation of bond lengths within the ring, with a value of 1 indicating a fully aromatic system like benzene. NICS values are calculated at the center of the ring and are a measure of the magnetic shielding; negative NICS values are indicative of aromaticity.

The substituents on the pyrazole ring can influence its aromaticity. The electron-withdrawing nitro group at the C4 position is expected to decrease the electron density within the π-system of the pyrazole ring, which could lead to a slight reduction in its aromaticity. The cyclobutyl group at the N1 position, being a weakly electron-donating alkyl group, is expected to have a minimal impact on the ring's aromaticity.

Aromaticity IndexPredicted Value for the Pyrazole Ring
HOMA~0.85
NICS(0)~-8.0 ppm
NICS(1)~-9.5 ppm

Note: These values are estimations based on calculations for substituted pyrazoles and the known effects of nitro and alkyl groups on aromaticity.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) using Computational Methods

Computational methods can predict various spectroscopic properties of a molecule, which can aid in its identification and characterization.

NMR Spectroscopy: The predicted ¹H and ¹³C NMR chemical shifts are highly dependent on the electronic environment of each nucleus. For this compound, the protons on the pyrazole ring (at C3 and C5) would appear as distinct signals in the aromatic region of the ¹H NMR spectrum. The protons of the cyclobutyl group would give rise to more complex signals in the aliphatic region. The electron-withdrawing nitro group would cause a downfield shift (higher ppm) for the adjacent C4 and nearby protons.

Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

Atom ¹H Chemical Shift ¹³C Chemical Shift
C3-H ~8.0 140
C5-H ~8.5 125
C4 - 150
Cyclobutyl CH (α) ~4.5 55

Note: These are estimated values based on analogous compounds.

IR Spectroscopy: The predicted infrared (IR) spectrum is determined by the vibrational modes of the molecule. Key vibrational frequencies for this compound would include the asymmetric and symmetric stretching of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively), C-H stretching of the pyrazole and cyclobutyl groups, and various ring stretching and bending modes.

Predicted Key IR Vibrational Frequencies (cm⁻¹)

Vibrational Mode Predicted Frequency Range
N-O asymmetric stretch 1540 - 1560
N-O symmetric stretch 1330 - 1350
C-H stretch (aromatic) 3100 - 3150
C-H stretch (aliphatic) 2850 - 3000

Note: These are estimated values based on typical ranges for these functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum (UV-Vis). The HOMO-LUMO gap suggests that this compound will absorb in the UV region. The main absorption peak (λmax) would correspond to a π → π* transition, likely involving the promotion of an electron from an orbital with significant pyrazole ring character to one with substantial nitro group character.

Predicted UV-Vis Absorption

Parameter Predicted Value

Note: This is an estimated value based on TD-DFT calculations of similar chromophores.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. For this compound, an MD simulation in a solvent like water would offer valuable insights.

The simulation would reveal the dynamic nature of the cyclobutyl ring's puckering and its rotation relative to the pyrazole ring. This would allow for the exploration of the conformational landscape and the identification of the most populated conformational states.

Furthermore, MD simulations can elucidate the specific interactions between the solute and solvent molecules. The polar nitro group would be expected to form strong interactions with water molecules through hydrogen bonding. The pyrazole nitrogen atoms could also act as hydrogen bond acceptors. The hydrophobic cyclobutyl group, in contrast, would have less favorable interactions with water. These simulations can provide a detailed picture of the solvation shell around the molecule and help to explain its solubility and partitioning behavior. The insights from MD simulations are crucial for understanding how the molecule would behave in a biological or chemical system where it is not in isolation.

Mechanistic and Structure Activity Relationship Sar Studies in Biological Systems

Exploration of Pyrazole (B372694) Derivatives as Pharmacological Scaffolds

The pyrazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of biologically active compounds across various therapeutic areas. nih.gov Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. frontiersin.orgmdpi.commdpi.com This broad bioactivity spectrum stems from the pyrazole ring's ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking. nih.govnih.gov

Several FDA-approved drugs incorporate the pyrazole moiety, underscoring its clinical significance. Notable examples include the anti-inflammatory drug celecoxib, the anticancer agent crizotinib, and the erectile dysfunction medication sildenafil. nih.govresearchgate.net The success of these drugs has spurred further research into novel pyrazole derivatives, with many currently in preclinical and clinical development. nih.gov The pyrazole scaffold's appeal also lies in its favorable physicochemical properties, which can contribute to improved metabolic stability and bioavailability of drug candidates. nih.govnih.gov

Structure-Activity Relationships of Cyclobutyl-Substituted Pyrazoles (e.g., Kinase Inhibition)

The substituents on the pyrazole ring play a pivotal role in determining the compound's biological activity and target selectivity. In the context of kinase inhibition, a prominent area of cancer research, the nature of the substituent at the N1 position of the pyrazole ring can significantly influence potency.

A review of pyrazole-based kinase inhibitors highlighted a structure-activity relationship study where the cyclobutyl group was identified as an optimal substituent for activity compared to hydrogen, methyl, isopropyl, cyclopropyl, cyclopentyl, or phenyl groups. This finding suggests that the size and conformational properties of the cyclobutyl ring are well-suited for interaction with the kinase active site.

Table 1: Impact of N1-Substituent on Kinase Inhibitory Activity of a Pyrazole Series
N1-SubstituentRelative Kinase Inhibitory Activity
HydrogenLower
MethylModerate
IsopropylModerate
CyclopropylLower
Cyclobutyl Optimal
CyclopentylLower
PhenylLower

The cyclobutane (B1203170) ring is not planar and exists in a puckered or "butterfly" conformation to relieve ring strain. nih.govdalalinstitute.comyoutube.com This three-dimensional structure is a key determinant in its interaction with biological macromolecules. The puckered nature of the cyclobutyl ring can position substituents in specific spatial orientations, which can be crucial for optimal binding to a protein's active site. nih.govru.nl By restricting the conformational freedom of the molecule, the cyclobutyl moiety can reduce the entropic penalty upon binding, potentially leading to higher affinity. nih.gov The specific puckered conformation can allow for favorable hydrophobic interactions within a binding pocket and can orient other key pharmacophoric groups for optimal engagement with the target. ru.nl

Stereochemistry is a critical factor in the biological activity of chiral molecules. nih.govankara.edu.trsolubilityofthings.comnih.gov While 1-Cyclobutyl-4-nitro-1H-pyrazole itself is achiral, the principles of stereochemistry become highly relevant when considering the interaction of such ligands with chiral biological targets like enzymes and receptors. The specific three-dimensional arrangement of atoms in a drug molecule dictates its ability to fit into the binding site of a protein. Even subtle differences in stereochemistry can lead to significant variations in biological activity, with one stereoisomer often exhibiting much higher potency than others. ankara.edu.trsolubilityofthings.com Therefore, understanding the precise spatial orientation of the cyclobutyl group relative to the pyrazole ring is essential for predicting and optimizing its interaction with a given biological target.

Role of the Nitro Group in Modulating Biological Activity and Interaction Mechanisms

The strong electron-withdrawing nature of the nitro group can enhance a molecule's ability to participate in certain non-covalent interactions. nih.gov By altering the electron density distribution on the pyrazole ring, the nitro group can influence hydrogen bonding capabilities and dipole-dipole interactions, which are critical for molecular recognition by a biological target. nih.gov The presence of a nitro group can also impact the polarity of the molecule, which in turn affects its solubility and ability to cross biological membranes. nih.gov In some instances, the electron-rich environment of the nitro group can favor interactions with specific amino acid residues, such as threonine and glutamine, within a protein's binding site. nih.gov

The metabolic fate of a drug candidate is a critical determinant of its therapeutic efficacy and potential toxicity. Both the pyrazole ring and the nitro group are susceptible to metabolic transformations.

The pyrazole ring itself is generally considered to be relatively stable to oxidative metabolism compared to other five-membered heterocycles like imidazole. nih.gov However, it can still undergo oxidation, particularly by cytochrome P450 enzymes. hyphadiscovery.com N-dealkylation, leading to the removal of the cyclobutyl group, is a potential metabolic pathway. hyphadiscovery.com

The nitro group can undergo a variety of metabolic reactions, with nitroreduction being a key pathway. researchgate.netnih.gov This process involves the enzymatic reduction of the nitro group to form nitroso, hydroxylamino, and ultimately amino derivatives. researchgate.netnih.gov These reduction steps can be catalyzed by nitroreductase enzymes found in both mammalian tissues and the gut microbiota. researchgate.netnih.gov The formation of these reactive intermediates can be a double-edged sword. In some cases, this bioactivation is a prerequisite for the compound's therapeutic effect, a strategy employed in certain antimicrobial and anticancer prodrugs. svedbergopen.comnih.gov Conversely, these reactive metabolites can also lead to toxicity through interactions with cellular macromolecules. svedbergopen.comresearchgate.net Therefore, the metabolic pathway of this compound could lead to either its deactivation or its activation into a more potent or potentially toxic species.

Table 2: Potential Metabolic Pathways for this compound
MoietyPotential Metabolic ReactionConsequence
Cyclobutyl GroupN-DealkylationRemoval of the cyclobutyl group, potentially altering activity.
Nitro GroupNitroreductionFormation of nitroso, hydroxylamino, and amino metabolites, which could lead to activation or deactivation.
Pyrazole RingOxidationHydroxylation of the ring, potentially altering activity and facilitating excretion.

In Silico Studies of Biological Target Interactions (e.g., Molecular Docking, QSAR for mechanistic insight)

Computational, or in silico, methodologies are pivotal in modern drug discovery for predicting and analyzing the interactions between small molecules and their biological targets. Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling provide deep insights into the mechanistic basis of a compound's activity, guiding the rational design of more potent and selective analogs. Although specific in silico studies on this compound are not extensively available in publicly accessible literature, the established principles and methodologies applied to structurally related pyrazole derivatives can be extrapolated to understand its potential biological interactions.

Identification of Potential Binding Pockets and Interaction Modes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, typically a protein. This method is instrumental in identifying potential binding pockets and elucidating the specific molecular interactions that stabilize the ligand-protein complex. For pyrazole derivatives, which are known to interact with a variety of protein targets such as kinases and enzymes, docking studies can reveal key binding modes. nih.gov

In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from crystallographic data or homology modeling. A virtual library of compounds, which could include this compound, is then docked into the active site of the protein. The docking algorithm samples a vast number of possible conformations and orientations of the ligand within the binding pocket and scores them based on a force field that estimates the binding energy.

The analysis of the resulting docked poses can identify crucial interactions such as:

Hydrogen Bonds: The nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group in this compound could act as hydrogen bond acceptors, while the N-H of the pyrazole ring can be a hydrogen bond donor.

Hydrophobic Interactions: The cyclobutyl group provides a nonpolar surface that can engage in favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-Stacking: The aromatic pyrazole ring can participate in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

For instance, studies on other pyrazole derivatives have shown that the pyrazole core often forms key hydrogen bonds with the hinge region of protein kinases, a common interaction mode for kinase inhibitors. nih.gov The substituents on the pyrazole ring then dictate the interactions with other regions of the ATP-binding pocket, influencing potency and selectivity.

A hypothetical molecular docking study of this compound against a protein kinase could yield results similar to those presented in the interactive table below, detailing the types of interactions and the amino acid residues involved.

Interaction TypeInteracting ResidueAtom on LigandDistance (Å)
Hydrogen BondGLU 91N-H (pyrazole)2.8
Hydrogen BondLEU 144O (nitro group)3.1
HydrophobicVAL 74Cyclobutyl ring3.9
HydrophobicALA 89Cyclobutyl ring4.2
Pi-StackingPHE 145Pyrazole ring4.5

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound are not available.

Prediction of Binding Affinities and Rational Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. ej-chem.org These models are used to predict the activity of new compounds and to guide the rational design of molecules with improved properties. 5D-QSAR is a more recent methodology that considers different induced-fit models. nih.gov

In a QSAR study, a set of molecules with known biological activities is used to train a statistical model. The model is built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can include parameters related to hydrophobicity, electronics, sterics, and topology. Once a statistically robust QSAR model is developed and validated, it can be used to predict the biological activity of new, untested compounds.

For a series of pyrazole analogs, a QSAR study could reveal important structural features for activity. For example, a model might indicate that:

A certain size and hydrophobicity of the substituent at the 1-position (the cyclobutyl group in this case) is optimal for binding.

The presence of an electron-withdrawing group at the 4-position (the nitro group) is crucial for a particular interaction or for modulating the electronics of the pyrazole ring.

The insights gained from QSAR studies can be used to formulate rational design principles. For example, if a QSAR model suggests that increased hydrophobicity at a certain position enhances activity, new analogs with larger alkyl or aryl groups at that position could be synthesized and tested.

The predictive power of a QSAR model is often summarized in a table that compares the actual experimental activity with the activity predicted by the model for a set of compounds.

Compound IDExperimental Activity (IC50, µM)Predicted Activity (IC50, µM)Residual
Compound 10.50.6-0.1
Compound 21.21.10.1
Compound 30.80.85-0.05
This compoundN/APredicted ValueN/A

Note: This table illustrates the type of data generated in a QSAR study. The values are hypothetical. "N/A" indicates that experimental data for this compound is not available in the context of this hypothetical model.

By combining the structural insights from molecular docking with the predictive power of QSAR models, researchers can design new pyrazole derivatives with a higher probability of success, thereby accelerating the drug discovery process.

Exploration in Advanced Materials Science Research

Metal-Organic Frameworks (MOFs) Incorporating Pyrazole (B372694) Ligands

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. acs.org The versatility in the choice of both the metal and the organic linker allows for the design of MOFs with tailored properties for a wide range of applications, including gas storage and separation, catalysis, and sensing. acs.orgresearchgate.net Pyrazole-based ligands are of particular interest in the synthesis of MOFs due to their ability to form stable coordination complexes with various metal centers. researchgate.net

Coordination Chemistry of 1-Cyclobutyl-4-nitro-1H-pyrazole and its Derivatives with Metal Centers

The coordination chemistry of this compound with metal centers is a critical aspect of its potential application in MOFs. The pyrazole ring contains two adjacent nitrogen atoms, which can act as coordination sites for metal ions. The specific binding mode will depend on the metal ion and the reaction conditions. The presence of the cyclobutyl group at the N1 position of the pyrazole ring can influence the steric environment around the coordinating nitrogen atoms, potentially affecting the resulting framework's topology.

Furthermore, the nitro group at the C4 position is an electron-withdrawing group, which can modulate the electron density of the pyrazole ring and, consequently, the coordination strength of the nitrogen atoms. While direct studies on the coordination of this compound are not extensively documented, research on similar pyrazole derivatives provides valuable insights. For instance, pyrazolate-based MOFs have been synthesized where the pyrazole ligand bridges multiple metal centers to form extended frameworks. acs.org The coordination can lead to various geometries, such as the octahedral coordination observed in a copper-based MOF where each metal node is bonded to four nitrogen atoms from different pyrazole ligands. acs.org

Tailoring Porosity and Functionality for Specific Applications

The ability to tailor the porosity and functionality of MOFs is a key advantage of this class of materials. researchgate.net The incorporation of ligands like this compound can introduce specific functionalities into the MOF structure. The nitro group, for example, could serve as a potential active site for sensing applications, as it can participate in interactions with specific analytes. Pyrazole-derived MOFs have been investigated for their use as chemosensors for transition metal ions and for environmental monitoring. nih.gov

Energetic Materials Research on Nitro-Substituted Pyrazole Systems

Nitro-substituted pyrazoles are a significant class of energetic materials due to their high heats of formation, high density, and tunable thermal stability and detonation performance. mdpi.comnih.gov The pyrazole ring provides a stable backbone that can be functionalized with multiple nitro groups to enhance its energetic properties. mdpi.com

Theoretical and Experimental Assessment of Thermal Stability and Detonation Properties

The thermal stability and detonation properties are critical parameters for evaluating the performance of energetic materials. For nitro-substituted pyrazoles, these properties are influenced by the number and position of the nitro groups, as well as other substituents on the pyrazole ring. mdpi.comresearchgate.net While specific experimental data for this compound is limited in publicly available literature, general trends for nitropyrazoles can be discussed.

The introduction of nitro groups generally increases the density and heat of formation of the compound, which in turn can lead to higher detonation velocities and pressures. mdpi.com Theoretical calculations, often employing methods like density functional theory (DFT), are widely used to predict the detonation performance and thermal stability of new energetic compounds. researchgate.netsouthasiacommons.net These calculations can provide valuable insights into structure-property relationships. For instance, studies on various nitropyrazole derivatives have shown a wide range of thermal stabilities and detonation velocities. researchgate.net

CompoundDensity (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)Reference
4-Nitropyrazole (4-NP)1.526.6818.81 mdpi.comnih.gov
3,4-Dinitropyrazole (3,4-DNP)1.878.129.4 mdpi.com
A Diazido Nitro Pyrazole Derivative1.758.20327.08 rsc.org
A Pyrazole-Triazole Derivative (DNPAT)-8.889- rsc.org

Design Principles for High-Energy-Density Pyrazole Compounds

The design of high-energy-density materials (HEDMs) based on the pyrazole framework follows several key principles. A primary strategy is to increase the nitrogen content and the number of nitro groups in the molecule. mdpi.commdpi.com This enhances the heat of formation and the oxygen balance, which are crucial for high detonation performance. mdpi.com

Future Directions in Research on 1 Cyclobutyl 4 Nitro 1h Pyrazole

Development of Novel and Sustainable Synthetic Routes

The current known synthesis of 1-Cyclobutyl-4-nitro-1H-pyrazole involves established, yet potentially improvable, chemical transformations. google.com Future research should prioritize the development of more efficient, cost-effective, and environmentally benign synthetic pathways.

Furthermore, the development of greener nitration techniques is a critical goal. Traditional nitration often relies on harsh mixed acids. Research into alternative nitrating agents, such as N-nitropyrazole-based reagents, has shown promise for the mild and controllable nitration of a wide range of aromatic compounds. nih.govacs.org Investigating the efficacy of reagents like 5-methyl-1,3-dinitro-1H-pyrazole for the C4-nitration of a pre-formed 1-cyclobutyl-1H-pyrazole could offer a more selective and less hazardous route. nih.gov Another sustainable approach could involve solid-acid catalysts, such as zeolites or silica, which have been used for the nitration of 4-iodopyrazole (B32481) and could potentially be adapted for direct nitration of the cyclobutyl-pyrazole core. guidechem.comnih.gov

Advanced Mechanistic Investigations of Chemical Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and discovering new transformations. For this compound, future research should delve into the intricacies of its formation and subsequent reactions.

Kinetic studies on the nitration of the pyrazole (B372694) ring have shown that the reaction typically involves the nitronium ion reacting with the conjugate acid of the pyrazole. rsc.org A detailed kinetic analysis of the nitration of 1-cyclobutyl-1H-pyrazole would clarify whether the cyclobutyl substituent alters this established mechanism through steric or electronic effects. Such studies, employing techniques like stopped-flow spectroscopy, could precisely determine rate profiles and reaction orders.

Moreover, the mechanism of N-alkylation with cyclobutyl halides or tosylates to form the 1-substituted pyrazole core warrants investigation. Modern mechanistic studies, including the use of isotopic labeling and computational modeling, can elucidate the transition states and potential side reactions, leading to more rational and optimized reaction conditions. For instance, Density Functional Theory (DFT) calculations could model the reaction pathway for both the initial pyrazole synthesis and its subsequent functionalization. acs.org

Deeper Elucidation of Biological Interaction Mechanisms via Biophysical and Structural Biology Approaches

The nitro group is a key feature in many biologically active compounds, and the pyrazole scaffold is a well-established pharmacophore. youtube.com The combination in this compound suggests potential for biological activity, which necessitates a deep understanding of its interactions with biomolecules.

Future research should employ a suite of biophysical techniques to study these interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing protein-ligand interactions, capable of identifying binding sites and characterizing the dynamics of the complex even for weak interactions. youtube.com Techniques like Saturation Transfer Difference (STD) NMR and Chemical Exchange Saturation Transfer (CEST) could be used to screen this compound against a library of biological targets, such as kinases or cytochrome P450 enzymes, for which other pyrazole derivatives have shown affinity. youtube.comnih.gov

Structural biology , particularly X-ray crystallography, will be indispensable for visualizing atomic-level interactions. Obtaining a crystal structure of this compound bound to a target protein would provide invaluable insights into its binding mode. Of particular interest would be the role of the nitro group. Recent studies have highlighted the importance of "π-hole interactions," where the electropositive region on the nitrogen atom of a nitro group interacts favorably with lone-pair electrons from protein residues like oxygen or sulfur. nih.gov Investigating whether the nitro group of this compound engages in such interactions could explain binding affinities and guide the design of more potent derivatives. nih.gov

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational and experimental chemistry offers a powerful paradigm for accelerating the discovery and optimization of functional molecules. For this compound, this integrated approach can guide the exploration of its potential applications.

In silico screening and molecular docking can be used to predict the binding of this compound and its virtual derivatives to the active sites of various enzymes. nih.govnih.govijpbs.com For example, pyrazole derivatives have been identified as potential inhibitors of targets like VEGFR-2 kinase, which is implicated in cancer. nih.gov A computational approach could start by docking the molecule into the crystal structures of known drug targets. Promising candidates identified through this virtual screening can then be prioritized for experimental validation, saving significant time and resources. nih.govnih.gov

Furthermore, computational tools can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. ijpbs.com Structure-activity relationship (SAR) studies, combining experimental data with computational analysis, can reveal how modifications to the cyclobutyl or nitro groups affect biological activity and physicochemical properties. nih.gov This iterative cycle of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery and should be a central strategy in future research on this molecule.

Exploration of New Applications in Niche Areas of Chemical Science

Beyond the well-trodden path of medicinal chemistry, the unique structural and electronic features of this compound could be exploited in other areas of chemical science.

In materials science , functionalized pyrazoles and other nitrogen heterocycles are of interest for creating novel polymers and light-responsive materials. lifechemicals.commdpi.com The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the pyrazole ring. This could be leveraged in the design of new organic electronic materials, such as components for organic light-emitting diodes (OLEDs) or photovoltaic devices. Research could focus on polymerizing functionalized derivatives of this compound or incorporating it as a building block in larger conjugated systems.

Another niche area is its potential use as an energetic material or a precursor to such compounds. Nitrated pyrazoles are a class of energetic materials known for their high heat of formation, density, and thermal stability. nih.govmdpi.commdpi.com While mononitropyrazoles are often used as intermediates, the properties of this compound itself as an energetic compound could be investigated, including its thermal stability, sensitivity, and performance characteristics. Its derivatives could also be explored as potential melt-cast explosives. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.